molecular formula C9H8N2O2 B1425968 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1260777-34-1

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No. B1425968
M. Wt: 176.17 g/mol
InChI Key: KJQILHKNEOBPPU-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is a chemical compound with the molecular weight of 176.17 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a class of compounds to which 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid belongs, has been extensively studied . The synthetic strategies include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C9H8N2O2/c1-6-10-4-8-3-2-7 (9 (12)13)5-11 (6)8/h2-5H,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 176.17 .

Scientific Research Applications

Coordination Chemistry and Biological Activity

Compounds containing heterocyclic rings similar to 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid have been extensively reviewed for their coordination chemistry and biological activity. Such compounds, including pyridine and benzimidazole derivatives, are known for their ability to form complex compounds with interesting properties like spectroscopic characteristics, magnetic properties, and biological activities. These activities span across various fields, including electrochemical applications and potential therapeutic uses due to their interaction with biological molecules (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

The relevance of quinazolines and pyrimidines, which are structurally related to 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, extends to the field of optoelectronic materials. Research highlights the incorporation of such heterocyclic fragments into π-extended conjugated systems for the development of novel materials. These materials are utilized in various applications including organic light-emitting diodes (OLEDs), photovoltaic devices, and as components in sensors. This showcases the potential of heterocyclic compounds in the development of advanced materials with enhanced optoelectronic properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Pharmaceutical Research and Drug Development

The structural motif of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is significant in pharmaceutical research, where heterocyclic compounds play a crucial role in drug discovery. Such compounds have been explored for their potential in treating various diseases, including cancer, CNS disorders, and more. Their diverse biological activities, such as anticancer, anti-inflammatory, and CNS effects, underline the importance of heterocyclic chemistry in medicinal chemistry and drug development efforts. This includes investigations into novel synthetic methods and the exploration of the biological significance of these compounds (Saganuwan, 2017).

Safety And Hazards

The safety data for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . The compound is labeled with the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQILHKNEOBPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid

CAS RN

1260777-34-1
Record name 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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